3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine
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Overview
Description
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The tert-butylphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This often includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and methyl groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The tert-butylphenyl group may enhance the compound’s binding affinity and specificity for certain targets . Additionally, the methoxy and methyl groups on the pyridine ring can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine
- 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene
- 4-(4-tert-Butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene
Uniqueness
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for applications requiring specific interactions with biological targets or materials with tailored properties .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12-6-11-15(18(20-12)23-5)16-21-17(24-22-16)13-7-9-14(10-8-13)19(2,3)4/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLHKSFZBUXZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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